

Propionitrile: A Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propionitrile*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propionitrile ($\text{CH}_3\text{CH}_2\text{CN}$), also known as ethyl cyanide, is a colorless liquid with a faint ethereal odor. It has emerged as a valuable polar aprotic solvent in a variety of organic reactions, offering a unique combination of physical and chemical properties. Its utility is particularly noted in pharmaceutical and fine chemical synthesis, where solvent choice is critical for reaction efficiency, product purity, and process safety. This document provides detailed application notes on the use of **propionitrile** as a solvent, alongside specific (adapted) experimental protocols for key organic transformations.

Physicochemical Properties

Propionitrile shares some characteristics with its lower homolog, acetonitrile, but its slightly higher boiling point and different miscibility profile can offer advantages in certain applications. A summary of its key properties is provided below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C ₃ H ₅ N[3]
Molecular Weight	55.08 g/mol [1]
Boiling Point	97 °C[1][2]
Melting Point	-92 °C[2][3]
Density	0.782 g/cm ³ at 20 °C[3]
Solubility in Water	11.9 g/100 g at 40 °C[1]
Dielectric Constant	27.2 at 20 °C
Dipole Moment	3.5 D
Flash Point	6 °C[1]
Autoignition Temperature	515 °C

Application Notes

Advantages of Propionitrile as a Solvent

Propionitrile's distinct properties make it an attractive solvent for a range of organic reactions:

- **Polarity and Solubilizing Power:** As a polar aprotic solvent, **propionitrile** effectively dissolves a wide array of organic and inorganic compounds, including many starting materials, reagents, and catalysts used in modern organic synthesis.[3][5] Its polarity is comparable to isopropanol.[6]
- **Higher Boiling Point:** With a boiling point of 97 °C, **propionitrile** allows for reactions to be conducted at higher temperatures than with acetonitrile (boiling point 82 °C), which can lead to increased reaction rates and improved yields, particularly for sluggish transformations.[7]
- **Miscibility Profile:** **Propionitrile** is miscible with water and many common organic solvents such as alcohols, ethers, and ketones.[3] Unlike acetonitrile, it is also miscible with hexane in all proportions, offering flexibility in reaction setup and work-up procedures.[6]

- **Role in Catalysis:** The nitrile functionality can coordinate with transition metal catalysts, potentially influencing their reactivity and selectivity in cross-coupling and other catalytic reactions.
- **Pharmaceutical Synthesis:** **Propionitrile** is valued in the pharmaceutical industry as both a solvent and a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). [5] It is used in the production of various drug classes, including antibiotics and cardiovascular medications.[5]

Comparison with Acetonitrile

While acetonitrile is a more commonly used solvent, **propionitrile** presents a viable alternative with specific advantages:

Feature	Propionitrile	Acetonitrile
Boiling Point	97 °C	82 °C
Miscibility with Hexane	Miscible	Immiscible
Polarity	Similar	Similar
Cost	Generally higher	Generally lower

The higher boiling point of **propionitrile** can be particularly beneficial for reactions requiring elevated temperatures to overcome activation barriers. Its miscibility with nonpolar solvents like hexane can simplify product extraction and purification steps.

Experimental Protocols

The following protocols are adapted from established procedures for key organic reactions. While the original literature may specify other solvents, the properties of **propionitrile** make it a suitable and potentially advantageous alternative. Researchers should perform initial small-scale trials to optimize reaction conditions when substituting any solvent.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.

Reaction Scheme: $\text{Ar-X} + \text{R-B(OR')}_2 \xrightarrow{\text{(Pd catalyst, Base)}} \text{Ar-R}$

Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
- Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
- Palladium(II) acetate (Pd(OAc)_2) (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3) (0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- **Propionitrile** (5 mL)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Add **propionitrile** via syringe.
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Yield: 85-95% (yields are dependent on the specific substrates and optimized conditions).

Experimental Workflow:

[Click to download full resolution via product page](#)*Suzuki-Miyaura Coupling Workflow*

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp^2 and sp -hybridized carbons.^[8]

Reaction Scheme: $\text{Ar-X} + \text{R-C}\equiv\text{CH} \xrightarrow{\text{(Pd/Cu catalyst, Base)}} \text{Ar-C}\equiv\text{C-R}$

Materials:

- Aryl iodide (e.g., iodobenzene) (1.0 mmol)
- Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 mmol, 3 mol%)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Triethylamine (Et_3N) (2.0 mmol)
- **Propionitrile** (5 mL)

Procedure:

- In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide and terminal alkyne in **propionitrile**.

- Add the $\text{PdCl}_2(\text{PPh}_3)_2$, CuI , and triethylamine.
- Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.
- Monitor the reaction by TLC.
- Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
- Filter the mixture through a pad of Celite® to remove the catalyst residues.
- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the product by flash column chromatography.

Expected Yield: 80-95%.

Experimental Workflow:



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Sonogashira Coupling Workflow

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.

Reaction Scheme: $\text{Ar-X} + \text{R}_2\text{NH} \xrightarrow{(\text{Pd catalyst, Base})} \text{Ar-NR}_2$

Materials:

- Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)
- Amine (e.g., morpholine) (1.2 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01 mmol, 1 mol%)
- XPhos (0.03 mmol, 3 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol)
- **Propionitrile** (5 mL)

Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with $\text{Pd}_2(\text{dba})_3$, XPhos, and NaOtBu .
- Add the aryl bromide and the amine.
- Add **propionitrile** via syringe.
- Seal the tube and heat the reaction mixture to 100 °C.
- Monitor the reaction progress by GC-MS.
- After completion, cool the reaction to room temperature.
- Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography.

Expected Yield: 80-98%.

Experimental Workflow:



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Buchwald-Hartwig Amination Workflow

Safety and Handling

Propionitrile is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon heating to decomposition, it may produce toxic fumes of hydrogen cyanide and nitrogen oxides. All waste containing **propionitrile** should be disposed of as hazardous chemical waste according to institutional guidelines.

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- To cite this document: BenchChem. [Propionitrile: A Versatile Solvent for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769516#use-of-propionitrile-as-a-solvent-in-organic-reactions]

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